Lipophilicity Shift: N-(o-Tolyl) vs. N-tert-Butyl Carboxamide Analogs Drives Differential CNS Penetration Potential
The target compound (N-(o-tolyl), XLogP3 1.4) exhibits substantially lower lipophilicity compared to the N-tert-butyl lead compound PMID26161824-Compound-161 (cLogP ~4.7). This 3.3-unit reduction in XLogP3 places the target compound in the favorable CNS drug-likeness window (XLogP 1–3), whereas Compound-161 exceeds the upper threshold for optimal oral CNS exposure and is more distribution-limited by plasma protein binding [1][2]. This difference is directly relevant for programs seeking to balance central CB1 engagement against peripheral restriction, a critical safety consideration given the psychiatric adverse events that terminated the clinical development of the highly lipophilic CB1 antagonist rimonabant (cLogP ~6.5) [3].
| Evidence Dimension | Calculated lipophilicity (XLogP3 / cLogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | N-tert-butyl azetidine-1-carboxamide CB1 antagonist (Compound-161): cLogP = 4.7; Rimonabant (reference CB1 antagonist): cLogP ≈ 6.5 |
| Quantified Difference | Δ XLogP3 = -3.3 vs. Compound-161; Δ XLogP3 ≈ -5.1 vs. rimonabant |
| Conditions | Computed physicochemical properties using standard algorithms (XLogP3); Compound-161 data from IDRBLab DrugMap; rimonabant literature values [1][3] |
Why This Matters
For procurement decisions in CNS drug discovery, a 3.3-unit lipophilicity reduction directly impacts predicted brain penetration (logBB), free fraction in plasma, and off-target promiscuity risk—key drivers of CNS safety margins that cannot be achieved with N-tert-butyl analogs without scaffold redesign.
- [1] Kuujia.com. CAS 2320577-32-8 Computed Properties: XLogP3 1.4. Accessed 2026-05-04. View Source
- [2] IDRBLab DrugMap. Azetidine-1-carboxamide derivative 1 (PMID26161824-Compound-161). DMZX8Y0. xlogp 4.7. View Source
- [3] McLaughlin PJ. Reports of the death of CB1 antagonists have been greatly exaggerated: recent preclinical findings predict improved safety in the treatment of obesity. Expert Opin Investig Drugs. 2015;24(10):1289-1292. PMID: 26161824. View Source
